molecular formula C11H14O3S B14360797 Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate CAS No. 91456-52-9

Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate

Katalognummer: B14360797
CAS-Nummer: 91456-52-9
Molekulargewicht: 226.29 g/mol
InChI-Schlüssel: FMWOTDMPPMICSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate is an organic compound with a molecular formula of C11H14O3S. This compound is characterized by the presence of a methylsulfanyl group attached to a phenoxy ring, which is further connected to a propanoate ester. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate typically involves the reaction of 4-(methylsulfanyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Wissenschaftliche Forschungsanwendungen

Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate involves its interaction with specific molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate can be compared with other similar compounds, such as:

    Methyl 2-[4-(methylthio)phenoxy]acetate: Similar structure but with an acetate ester instead of a propanoate ester.

    Ethyl 2-[4-(methylsulfanyl)phenoxy]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-[4-(methylsulfanyl)phenoxy]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.

Eigenschaften

CAS-Nummer

91456-52-9

Molekularformel

C11H14O3S

Molekulargewicht

226.29 g/mol

IUPAC-Name

methyl 2-(4-methylsulfanylphenoxy)propanoate

InChI

InChI=1S/C11H14O3S/c1-8(11(12)13-2)14-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3

InChI-Schlüssel

FMWOTDMPPMICSJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.